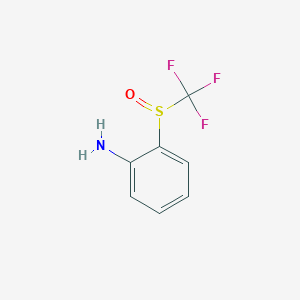

2-Trifluoromethanesulfinylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethylsulfinyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-4-2-1-3-5(6)11/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFZTOSGYXTPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Substituted Trifluoromethylanilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylanilines represent a critical class of building blocks in modern medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF3) group into the aniline scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered basicity of the amino group. These characteristics are highly sought after in the design of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of a representative compound, 2-fluoro-4-(trifluoromethyl)aniline, covering its chemical properties, synthesis, and potential applications, with a focus on experimental details and data presentation for the scientific community. While the specific compound "2-Trifluoromethanesulfinylaniline" is not widely documented, this guide focuses on a structurally related and well-characterized analogue to provide relevant and practical information.

Chemical Properties and Safety Data

A thorough understanding of the chemical and safety properties of a compound is paramount for its effective and safe use in a laboratory setting. The following tables summarize key data for 2-fluoro-4-(trifluoromethyl)aniline.

Table 1: Physicochemical Properties of 2-Fluoro-4-(trifluoromethyl)aniline

| Property | Value | Reference |

| Molecular Formula | C7H5F4N | [1] |

| Molar Mass | 179.11 g/mol | [1] |

| Boiling Point | 55 °C at 0.3 Torr | [1] |

| Density | 1.383 g/cm³ (predicted) | [1] |

| Flash Point | 60.6 °C | [1] |

Table 2: Hazard and Safety Information for 2-Fluoro-4-(trifluoromethyl)aniline

| Hazard Statement | Precautionary Statement | Reference |

| Harmful if swallowed (Acute Tox. 4, H302) | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | [2] |

| Harmful in contact with skin (Acute Tox. 4, H312) | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | [2] |

| Causes skin irritation (Skin Irrit. 2, H315) | If skin irritation occurs: Get medical advice/attention. | [2] |

| Causes serious eye irritation (Eye Irrit. 2, H319) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [2] |

| Harmful if inhaled (Acute Tox. 4, H332) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [2] |

| May cause respiratory irritation (STOT SE 3, H335) | Use only outdoors or in a well-ventilated area. | [3] |

Synthesis and Experimental Protocols

The synthesis of fluorinated anilines is a key area of research. A common approach involves the fluorination of a suitable precursor. The following section details a representative synthetic pathway for a related compound, 2-fluoro-4-(trifluoromethyl)aniline, derived from para-trifluoromethylaniline.

Synthesis of 2-Fluoro-4-(trifluoromethyl)aniline

A patented method describes a two-step synthesis starting from 4-(trifluoromethyl)aniline.[4] The process involves a selective chlorination followed by a fluorination reaction.

Experimental Protocol:

Step 1: Synthesis of 3-chloro-4-aminotrifluorotoluene

-

To a solution of 4-(trifluoromethyl)aniline in a suitable solvent, add dimethyl sulfoxide (DMSO) as a catalyst.

-

Slowly add a chlorinating agent (e.g., N-chlorosuccinimide) to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain crude 3-chloro-4-aminotrifluorotoluene.

Step 2: Synthesis of 2-fluoro-4-(trifluoromethyl)aniline

-

The crude 3-chloro-4-aminotrifluorotoluene is subjected to a fluorination reaction. This can be achieved using a variety of fluorinating agents, such as potassium fluoride with a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) in an aprotic polar solvent.

-

Heat the reaction mixture to the required temperature and monitor for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture and perform a work-up to isolate the crude product.

-

Purify the crude product by salification followed by neutralization and extraction to yield 2-fluoro-4-(trifluoromethyl)aniline.[4]

Logical Workflow for Synthesis

The synthesis of 2-fluoro-4-(trifluoromethyl)aniline can be visualized as a logical workflow, starting from the raw material and proceeding through the key reaction steps to the final purified product.

References

The Structural Elucidation of 2-Trifluoromethanesulfinylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethanesulfinylaniline is an aromatic organofluorine compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethylsulfinyl group (-S(O)CF₃) to the aniline scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its synthesis, and characterization by modern spectroscopic techniques.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature, a plausible and effective method can be adapted from the general one-pot synthesis of aryl trifluoromethyl sulfoxides. This process involves the trifluoromethylthiolation of aniline followed by a selective oxidation of the resulting sulfide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the one-pot synthesis of aryl trifluoromethyl sulfoxides.

Materials:

-

Aniline

-

N-(Trifluoromethylthio)phthalimide (or other suitable trifluoromethylthiolating agent)

-

Trifluoroacetic acid (TFA)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Trifluoromethylthiolation: In a round-bottom flask, dissolve aniline (1 equivalent) in dichloromethane (DCM). Add N-(trifluoromethylthio)phthalimide (1.2 equivalents). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up of Sulfide: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product, 2-(trifluoromethylthio)aniline, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Oxidation to Sulfoxide: Dissolve the purified 2-(trifluoromethylthio)aniline (1 equivalent) in trifluoroacetic acid (TFA). Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature, monitoring its progress by TLC until the starting sulfide is consumed.

-

Final Work-up and Purification: Carefully quench the reaction by adding it to a stirred, saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic methods. While experimental data for this specific molecule is scarce, the expected data can be reliably predicted based on closely related analogs such as 2-(trifluoromethylthio)aniline and phenyl trifluoromethyl sulfoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Table 1: Predicted and Analog NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) for 2-(Trifluoromethylsulfinyl)aniline | Experimental Data for 2-(Trifluoromethylthio)aniline[1] | Experimental Data for Phenyl Trifluoromethyl Sulfoxide |

| ¹H NMR | |||

| Aromatic H | 6.8 - 7.8 | 6.71-7.47 | 7.50-7.80 |

| NH₂ | ~4.0 (broad) | ~4.2 (broad) | N/A |

| ¹³C NMR | |||

| Aromatic C | 115 - 150 | 116 - 148 | 124 - 146 |

| CF₃ | ~125 (quartet, ¹JCF ≈ 320 Hz) | ~130 (quartet, ¹JCF ≈ 309 Hz) | ~126 (quartet, ¹JCF ≈ 325 Hz) |

| ¹⁹F NMR | |||

| -S(O)CF₃ | -70 to -80 | -42.78 (for -SCF₃) | ~ -75 |

Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. The actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the S=O bond of the sulfoxide, and the C-F bonds of the trifluoromethyl group.

Table 2: Predicted and Analog IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for 2-(Trifluoromethylsulfinyl)aniline | Experimental Data for Phenyl Trifluoromethyl Sulfoxide |

| N-H Stretch | 3300 - 3500 (two bands) | N/A |

| Aromatic C-H Stretch | 3000 - 3100 | ~3060 |

| S=O Stretch | 1040 - 1060 | ~1050 |

| C-F Stretch | 1100 - 1250 (strong, multiple bands) | ~1100-1200 |

| Aromatic C=C Stretch | 1450 - 1600 | ~1440, 1475, 1580 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: Predicted Mass Spectrometric Data

| Parameter | Predicted Value for C₇H₆F₃NOS |

| Molecular Formula | C₇H₆F₃NOS |

| Molecular Weight | 209.19 g/mol |

| Exact Mass [M] | 209.0122 |

| Key Fragments | [M - O]⁺, [M - SO]⁺, [M - CF₃]⁺, [C₆H₄NH₂]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of this compound.

Conclusion

References

An In-depth Technical Guide to 2-Trifluoromethanesulfinylaniline: A Compound Undisclosed in Current Scientific Literature

Researchers, scientists, and drug development professionals are constantly seeking information on novel chemical entities. However, a comprehensive search of publicly available scientific databases and literature reveals a significant information gap regarding the physical and chemical properties of 2-Trifluoromethanesulfinylaniline. This technical guide addresses this absence of data and outlines the current state of knowledge, or lack thereof, for this specific compound.

A thorough investigation into the properties, synthesis, and biological activity of this compound has yielded no specific experimental data or theoretical studies. Standard chemical and patent databases do not contain entries for this molecule, precluding the compilation of a detailed technical whitepaper as initially intended.

While information on the target compound is unavailable, data for structurally related analogs, such as 2-(trifluoromethyl)aniline and other fluorinated aniline derivatives, is accessible. These related compounds are often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, safety data sheets for compounds like 2-(Trifluoromethyl)aniline provide details on their hazard profiles, handling precautions, and basic physical properties. However, it is crucial to emphasize that extrapolating the properties of these analogs to this compound would be highly speculative and scientifically unsound.

The absence of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized. Alternatively, it may have been investigated in proprietary research that is not publicly disclosed.

Future Directions

The synthesis and characterization of this compound would be a necessary first step to ascertain its properties. A hypothetical synthetic approach could involve the reaction of 2-aminothiophenol with a trifluoromethanesulfinylating agent, followed by oxidation. The logical workflow for such an investigation is outlined below.

Figure 1. A proposed experimental workflow for the synthesis, purification, characterization, and initial biological screening of the novel compound this compound.

Following a successful synthesis and purification, a battery of analytical techniques would be required to fully characterize the molecule. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups. Determination of fundamental physical properties such as melting point, boiling point, and solubility in various solvents would also be essential.

Until such experimental work is conducted and published in peer-reviewed literature, the physical and chemical properties of this compound remain unknown. This document serves to highlight this knowledge gap and provides a potential roadmap for future research endeavors.

Technical Brief on Trifluoromethylated Aniline Derivatives of Pharmaceutical Interest

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This technical document addresses the inquiry for information regarding "2-Trifluoromethanesulfinylaniline." An exhaustive search for this specific chemical entity, including its unique Chemical Abstracts Service (CAS) number, did not yield a positive identification within prominent chemical databases and scientific literature. This suggests that "this compound" may be an uncommon, novel compound, or potentially an incorrectly cited name.

In lieu of data on the requested molecule, this guide provides a detailed overview of structurally related and commercially available aniline derivatives containing trifluoromethyl and trifluoromethanesulfonyl groups. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine-containing moieties. This brief will summarize available data on their synthesis, properties, and biological applications, adhering to the requested format for data presentation and visualization where possible.

Introduction to Fluorinated Anilines in Drug Discovery

The incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability. The trifluoromethyl (-CF₃) and trifluoromethanesulfonyl (-SO₂CF₃) groups, in particular, are powerful electron-withdrawing moieties that can significantly alter the pKa of nearby functional groups and introduce conformational constraints. These properties are highly desirable in the design of novel therapeutic agents.

While information on this compound is not available, several related compounds are well-documented and serve as important building blocks in the synthesis of pharmaceuticals. This guide will focus on two key analogues: 2-(Trifluoromethyl)aniline and 2-(Trifluoromethanesulfonyl)aniline .

Physicochemical and Identification Data

For clarity and ease of comparison, the known properties of these related compounds are summarized below.

| Property | 2-(Trifluoromethyl)aniline | 2-(Trifluoromethanesulfonyl)aniline |

| CAS Number | 88-17-5 | 37595-74-7 (for N-phenyl derivative) |

| Molecular Formula | C₇H₆F₃N | C₇H₆F₃NO₂S |

| Molecular Weight | 161.12 g/mol | 225.19 g/mol |

| Appearance | Colorless to pale yellow liquid | White solid (for N-phenyl derivative) |

| Boiling Point | 170-173 °C | 305 °C (for N-phenyl derivative) |

| Melting Point | 34 °C | 95-96 °C (for N-phenyl derivative) |

| Density | 1.282 g/mL at 25 °C | Not readily available |

Note: Data for 2-(Trifluoromethanesulfonyl)aniline is limited; properties for the related compound Bis(trifluoromethanesulfonyl)aniline are provided for context.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are available in the scientific literature. Below are generalized workflows representing common synthetic strategies.

Synthesis of 2-(Trifluoromethyl)aniline

A common industrial synthesis for 2-(Trifluoromethyl)aniline involves the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene.

Experimental Protocol Outline:

-

Reaction Setup: 2-Trifluoromethyl-4-chloronitrobenzene is dissolved in a suitable polar solvent (e.g., methanol) in a pressure reactor.

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the mixture.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature.

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation to yield 2-(Trifluoromethyl)aniline.

Synthesis of Anilines with Sulfonyl-Containing Groups

The synthesis of sulfonated anilines can be achieved through various methods, including the reaction of anilines with sulfonylating agents. For instance, visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has been reported as a mild and efficient method.

Experimental Protocol Outline:

-

Reactant Mixture: The aniline derivative, a sulfonyl fluoride, and a photocatalyst (e.g., a ruthenium or iridium complex) are combined in a suitable solvent.

-

Irradiation: The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, the solvent is evaporated, and the product is purified using column chromatography.

Biological Activity and Applications in Drug Development

Trifluoromethylated anilines are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances the efficacy and metabolic stability of the final compound.

While specific signaling pathways involving 2-(Trifluoromethyl)aniline or 2-(Trifluoromethanesulfonyl)aniline are not broadly defined for the parent compounds themselves, their derivatives are implicated in various therapeutic areas. For example, derivatives of trifluoromethylaniline are found in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors for cancer therapy, and agents targeting central nervous system disorders.

The electron-withdrawing nature of the trifluoromethyl and trifluoromethanesulfonyl groups can influence the binding of the molecule to its biological target, as illustrated in the conceptual diagram below.

Conclusion

While the specific compound "this compound" could not be identified in the available literature, this technical brief has provided a comprehensive overview of closely related and highly relevant fluorinated aniline derivatives. The data presented on the synthesis, properties, and applications of 2-(Trifluoromethyl)aniline and the general synthesis of sulfonated anilines offer valuable insights for researchers in the field of drug discovery. The unique properties conferred by trifluoromethyl and trifluoromethanesulfonyl groups continue to make these and similar structures attractive scaffolds for the development of novel therapeutics. It is recommended that the user verify the chemical name and structure of the initial compound of interest for further investigation.

2-Trifluoromethanesulfinylaniline: Uncharted Territory in Biological Activity

Despite a comprehensive search of available scientific literature and chemical databases, a detailed mechanism of action for 2-Trifluoromethanesulfinylaniline, also known as 2-(Trifluoromethylsulfinyl)aniline or 2-aminophenyl trifluoromethyl sulfoxide, remains uncharacterized. To date, no specific biological activities, experimental protocols, or quantitative data for this particular compound have been publicly documented.

This absence of information prevents the construction of an in-depth technical guide as requested. The core requirements, including data presentation, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational research into the compound's biological effects.

While information on this compound itself is not available, the broader chemical classes to which it belongs offer some general insights into its potential properties. The presence of a trifluoromethyl (-CF3) group on an aniline scaffold is a common motif in medicinal chemistry. The trifluoromethyl group is known to significantly alter the physicochemical properties of a molecule, often leading to:

-

Increased Lipophilicity: This can enhance the ability of a compound to cross cell membranes and interact with intracellular targets.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can make the molecule more resistant to metabolic degradation, prolonging its potential therapeutic effect.

-

Altered Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence how the molecule interacts with biological targets such as enzymes and receptors.

Aniline derivatives containing trifluoromethyl groups have been investigated for a wide array of therapeutic applications, demonstrating activities such as:

-

Anticancer agents

-

Antimicrobial compounds

-

Enzyme inhibitors

Furthermore, organosulfur compounds, particularly those containing sulfoxide moieties, are also prevalent in biologically active molecules and can participate in various biological interactions.

However, it is crucial to emphasize that these are general characteristics of related compound classes, and the specific biological activity and mechanism of action of this compound can only be determined through dedicated experimental investigation. Without such studies, any discussion of its mechanism of action would be purely speculative.

For researchers, scientists, and drug development professionals interested in this molecule, the lack of existing data represents an opportunity for novel research. Future investigations would need to begin with fundamental in vitro screening to identify any potential biological activity. This could involve a broad panel of assays, such as:

-

Cytotoxicity assays against various cancer cell lines.

-

Antimicrobial assays against a range of bacteria and fungi.

-

Enzyme inhibition assays targeting key proteins in disease pathways.

-

Receptor binding assays to identify potential molecular targets.

Should any significant biological activity be identified, subsequent studies would be required to elucidate the specific mechanism of action. This would involve a multi-faceted approach, potentially including:

-

Target identification and validation studies.

-

Investigation of downstream signaling pathways.

-

In vivo studies in animal models to assess efficacy and safety.

An In-depth Technical Guide on the Synthesis of 2-Trifluoromethanesulfinylaniline and Related Aryl Trifluoromethyl Sulfoxides

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of synthetic methodologies applicable to the preparation of 2-Trifluoromethanesulfinylaniline and its chemical class, aryl trifluoromethyl sulfoxides. Due to a lack of specific early research literature on this compound, this document focuses on established, contemporary methods for the synthesis of aryl trifluoromethyl sulfoxides, which are directly relevant for the preparation of the target compound.

Introduction

Aryl trifluoromethyl sulfoxides are a class of organic compounds that have garnered interest in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethanesulfinyl (–SOCF3) group. This electron-withdrawing moiety can significantly influence the lipophilicity, metabolic stability, and binding affinity of molecules. This guide details a plausible and well-documented synthetic route for the preparation of these compounds, which involves a two-step, one-pot process: the trifluoromethylthiolation of an aromatic ring followed by a selective oxidation of the resulting sulfide to the sulfoxide.

Synthetic Pathways and Methodologies

The primary route for the synthesis of aryl trifluoromethyl sulfoxides involves the initial introduction of a trifluoromethylthio (–SCF3) group onto the aromatic ring, followed by a controlled oxidation.

One-Pot Synthesis of Aryl Trifluoromethyl Sulfoxides

A highly efficient one-pot method for the synthesis of aryl trifluoromethyl sulfoxides from various arenes has been developed.[1] This procedure combines trifluoromethylthiolation using a stable reagent followed by selective oxidation with hydrogen peroxide in trifluoroacetic acid (TFA).[1]

Experimental Protocol:

Step 1: Trifluoromethylthiolation

-

In a suitable reaction vessel, dissolve the substituted aniline (1.0 equivalent) in trifluoroacetic acid (TFA).

-

Add the trifluoromethylthiolating reagent, such as p-chloro-N-(trifluoromethylthio)aniline (p-ClPhNHSCF3) (1.2 equivalents).

-

Stir the mixture at the appropriate temperature (typically room temperature) until the starting aniline is consumed, as monitored by an appropriate technique (e.g., TLC, GC-MS).

Step 2: Oxidation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (1.2 equivalents) to the mixture.

-

Continue stirring at 0 °C and monitor the reaction progress (e.g., by GC-MS) until the intermediate aryl trifluoromethyl sulfide is fully converted to the corresponding sulfoxide.

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure aryl trifluoromethyl sulfoxide.

Data Presentation

The following table summarizes the yields obtained for the one-pot synthesis of various aryl trifluoromethyl sulfoxides from their corresponding arenes, as reported in the literature.[1] This data provides a reference for the expected efficiency of this synthetic method with different substrates.

| Starting Arene | Product | Yield (%) |

| Anisole | 4-Methoxyphenyl trifluoromethyl sulfoxide | 93 |

| Phenol | 4-Hydroxyphenyl trifluoromethyl sulfoxide | 88 |

| Toluene | 4-Methylphenyl trifluoromethyl sulfoxide | 91 |

| N,N-Dimethylaniline | 4-(Dimethylamino)phenyl trifluoromethyl sulfoxide | 85 |

| 1,3-Dimethoxybenzene | 2,4-Dimethoxyphenyl trifluoromethyl sulfoxide | 92 |

| Biphenyl | Biphenyl-4-yl trifluoromethyl sulfoxide | 89 |

| Naphthalene | Naphthalen-1-yl trifluoromethyl sulfoxide | 78 |

| Thiophene | Thiophen-2-yl trifluoromethyl sulfoxide | 82 |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the one-pot synthetic pathway for the preparation of aryl trifluoromethyl sulfoxides.

Caption: One-pot synthesis of aryl trifluoromethyl sulfoxides.

Reaction Mechanism Overview

The following diagram outlines the key transformations in the synthesis of aryl trifluoromethyl sulfoxides.

Caption: Key reaction steps for aryl trifluoromethyl sulfoxide synthesis.

References

An In-depth Technical Guide on 2-Trifluoromethanesulfinylaniline: A Compound Undisclosed in Public Scientific Literature

Researchers, scientists, and drug development professionals should be aware that a comprehensive search of public scientific databases and chemical literature has yielded no specific information on the compound designated as "2-Trifluoromethanesulfinylaniline." This suggests that the compound may be novel, not yet described in published literature, or referred to by a different chemical name. As a result, a detailed technical guide on its discovery, history, properties, and synthesis as requested cannot be provided at this time.

The absence of data prevents the inclusion of quantitative tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows directly pertaining to this compound.

Contextual Analogs: Insights from Structurally Related Compounds

While information on the target compound is unavailable, the structural name suggests a relationship to other fluorinated aniline derivatives that are of significant interest in medicinal chemistry and drug development. The trifluoromethanesulfinyl group (-SOCF₃) is a unique functional group, and its presence on an aniline ring would be expected to confer specific electronic and lipophilic properties. For context and to provide potentially relevant information, this guide will briefly touch upon related, well-documented classes of compounds.

Trifluoromethylanilines

Trifluoromethylanilines are a class of compounds where a trifluoromethyl group (-CF₃) is attached to the aniline core. These are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity of the aniline nitrogen and the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of Selected Trifluoromethylanilines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-(Trifluoromethyl)aniline | 88-17-5 | C₇H₆F₃N | 161.12 | 169-171 |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | 187-189 |

| 4-(Trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 161.12 | 82-84 (at 11 mmHg) |

Trifluoromethanesulfonylanilines

More closely related are the trifluoromethanesulfonylanilines, which contain a trifluoromethanesulfonyl group (-SO₂CF₃). This group is a powerful electron-withdrawing substituent and is known to impart high metabolic stability and specific binding characteristics to drug candidates.

Table 2: Properties of a Representative Trifluoromethanesulfonylaniline

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Trifluoromethylsulfonyl)aniline | 473-27-8 | C₇H₆F₃NO₂S | 225.19 | 96 |

Hypothetical Synthesis and Experimental Considerations

While no specific protocols for this compound exist, one could hypothesize a potential synthetic route based on established methodologies for the formation of aryl sulfoxides. A logical approach might involve the reaction of a suitable aniline precursor with a trifluoromethanesulfinylating agent.

Potential Synthetic Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Conclusion and Future Outlook

The inquiry into the discovery and history of this compound has highlighted a gap in the current public scientific record. For researchers and drug development professionals, this presents both a challenge and an opportunity. The absence of information suggests that this compound, and potentially a broader class of trifluoromethanesulfinylanilines, represents an unexplored area of chemical space.

Future research could focus on the following:

-

De novo Synthesis: The development of a reliable synthetic route to this compound and its analogs.

-

Physicochemical Characterization: A thorough investigation of the electronic properties, lipophilicity, and metabolic stability conferred by the 2-trifluoromethanesulfinyl group on the aniline scaffold.

-

Biological Screening: Evaluation of these novel compounds in relevant biological assays to explore their potential as new pharmaceutical leads.

It is recommended that researchers interested in this specific molecule consult specialized chemical synthesis services or conduct their own exploratory synthesis and characterization, which would represent a novel contribution to the field of medicinal chemistry.

Spectroscopic and Synthetic Profile of 2-Trifluoromethanesulfinylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic route for 2-Trifluoromethanesulfinylaniline. Due to the limited availability of published data for this specific compound, the information presented herein is a combination of established synthetic methodologies for related compounds and predicted spectroscopic data based on analogous structures. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds containing trifluoromethyl, sulfoxide, and aniline functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | d | 1H | Aromatic C-H (proton ortho to -S(O)CF₃) |

| ~ 7.3 - 7.5 | t | 1H | Aromatic C-H |

| ~ 6.8 - 7.0 | m | 2H | Aromatic C-H |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 145 - 150 | s | C-NH₂ |

| ~ 130 - 135 | q (¹JCF ≈ 300-320 Hz) | -CF₃ |

| ~ 130 - 133 | s | Aromatic C-H |

| ~ 125 - 128 | s | C-S(O)CF₃ |

| ~ 118 - 122 | s | Aromatic C-H |

| ~ 115 - 118 | s | Aromatic C-H |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | s | -S(O)CF₃ |

Referenced to CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium, Sharp | N-H stretch (symmetric) |

| 1600 - 1630 | Strong | N-H bend |

| 1450 - 1500 | Medium | C=C aromatic stretch |

| 1100 - 1200 | Strong | C-F stretch |

| 1000 - 1050 | Strong | S=O stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| [M]⁺ | Moderate | Molecular Ion |

| [M - O]⁺ | Low | Loss of oxygen |

| [M - SO]⁺ | Low | Loss of sulfur monoxide |

| [M - CF₃]⁺ | High | Loss of trifluoromethyl radical |

| [M - SOCF₃]⁺ | Moderate | Loss of trifluoromethanesulfinyl radical |

Proposed Synthetic Pathway and Experimental Protocol

There is no established, published synthesis specifically for this compound. However, a plausible route can be designed based on the synthesis of analogous aryl trifluoromethyl sulfoxides. The proposed pathway begins with the commercially available 2-aminothiophenol.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound from 2-aminothiophenol.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 2-(Trifluoromethylthio)aniline (Intermediate Sulfide)

-

To a solution of 2-aminothiophenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N₂ or Ar), add a base (e.g., K₂CO₃ or Et₃N, 1.2 eq).

-

Cool the reaction mixture to 0 °C.

-

Slowly add a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) bubbled through the solution or the Ruppert-Prakash reagent (TMSCF₃) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(trifluoromethylthio)aniline.

Step 2: Oxidation to this compound

-

Dissolve the 2-(trifluoromethylthio)aniline (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) or hydrogen peroxide (H₂O₂), dropwise.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting this compound by flash column chromatography.

Logical Relationship of Spectroscopic Analysis

The characterization of the final product would rely on a cohesive interpretation of all spectroscopic data.

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

This guide provides a comprehensive, albeit predictive, overview for the synthesis and characterization of this compound. It is intended to be a starting point for researchers, and all proposed experimental procedures should be conducted with appropriate safety precautions and further optimization.

An In-Depth Technical Guide to 2-Trifluoromethanesulfinylaniline and its Analogs for Researchers and Drug Development Professionals

Disclaimer: Direct literature and experimental data for 2-trifluoromethanesulfinylaniline are scarce. This guide provides a comprehensive overview based on available information for the broader class of aryl trifluoromethanesulfinylamines and related compounds, offering valuable insights for researchers and drug development professionals exploring this chemical space.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethanesulfinyl group (-S(O)CF₃) is a unique moiety that combines the strong electron-withdrawing nature of the trifluoromethyl group with the chiral sulfur center of a sulfoxide, presenting intriguing possibilities for designing novel therapeutic agents. This technical guide focuses on the synthesis, properties, and potential applications of this compound and its analogs, providing a valuable resource for scientists engaged in drug discovery and development.

Synthesis of Aryl Trifluoromethanesulfinylamines

The synthesis of aryl trifluoromethanesulfinylamines can be approached through several methodologies, primarily involving the reaction of anilines with a trifluoromethanesulfinylating agent.

Method 1: Trifluoromethylsulfinylation of Aromatic Amines

A mild and efficient method for the direct trifluoromethylsulfinylation of aromatic amines utilizes N-hydroxyphthalimide-O-trifluoromethanesulfinate as the trifluoromethylsulfinylating reagent.[3] This approach offers good to excellent yields under activator and additive-free conditions, making it suitable for a range of aniline derivatives.[3]

Experimental Protocol:

A detailed experimental protocol for this method is not publicly available in the retrieved search results. However, a general procedure would likely involve the reaction of the aniline substrate with N-hydroxyphthalimide-O-trifluoromethanesulfinate in a suitable organic solvent at room temperature.[3]

Method 2: Reaction of Anilines with Trifluoromethanesulfinyl Chloride

Another potential route involves the reaction of anilines with trifluoromethanesulfinyl chloride (CF₃SOCl). This reagent can be used for the trifluoromethylsulfinylation of activated arenes in the presence of a Lewis acid.[4] While direct application to anilines might be complicated by side reactions due to the basicity of the amino group, this method provides a foundation for developing optimized conditions.

Experimental Protocol:

A specific protocol for the reaction of anilines with trifluoromethanesulfinyl chloride is not detailed in the available literature. A general procedure for activated arenes involves reacting the substrate with trifluoromethanesulfinyl chloride in the presence of a Lewis acid like SnCl₄ or FeCl₃ under heating.[4] Optimization would be required to adapt this for aniline substrates, potentially involving protection of the amino group.

Quantitative Data

Due to the limited literature on this compound, a comprehensive table of quantitative data is not available. However, for the general class of aryl trifluoromethyl sulfoxides synthesized via the trifluoromethylsulfinylation of activated arenes, moderate to high yields have been reported.[4]

| Product | Yield (%) | Reference |

| Aryl Trifluoromethyl Sulfoxides | Moderate to High | [4] |

Further research is required to populate this table with specific data for this compound and its derivatives.

Biological Activity and Drug Development Potential

The trifluoromethyl and sulfonyl/sulfinyl groups are prevalent in many biologically active compounds.[5] While specific data for this compound is lacking, the known activities of related molecules suggest potential therapeutic applications.

A novel series of aryl-urea derivatives containing trifluoromethyl and sulfonyl groups have demonstrated significant antibacterial and anticancer activities.[5] For instance, some of these compounds exhibited potent inhibition against various cancer cell lines and bacterial strains.[5]

Furthermore, N-trifluoromethylthiolated sulfonimidamides have been reported to possess antimicrobial and cytotoxic activity.[6] These findings underscore the potential of incorporating the trifluoromethylsulfinyl moiety into molecular scaffolds to develop new therapeutic agents.

Signaling Pathways

Currently, there is no available information in the searched literature detailing specific signaling pathways modulated by this compound or its close analogs. This represents a significant knowledge gap and an opportunity for future research to elucidate the mechanism of action of this class of compounds.

Experimental Workflows and Diagrams

Synthesis of Aryl Trifluoromethanesulfinylamines

Caption: General workflow for the synthesis of aryl trifluoromethanesulfinylamines.

Potential Drug Discovery Logic

Caption: Logical workflow for the development of drugs based on the this compound scaffold.

Conclusion

This compound and its analogs represent a promising yet underexplored area of chemical research. The synthetic methodologies for accessing the broader class of aryl trifluoromethanesulfinylamines are emerging, and the biological activities of related compounds suggest significant potential in drug discovery. This guide provides a foundational understanding for researchers and drug development professionals interested in this novel class of compounds. Further investigation is warranted to fully elucidate the synthetic routes, characterize the physicochemical properties, and explore the therapeutic potential and mechanisms of action of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Mild trifluoromethylsulfinylation of alcohols and amines via N-hydroxyphthalimide-O-trifluoromethanesulfinate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

safety precautions for handling 2-Trifluoromethanesulfinylaniline

An In-depth Technical Guide to the Safe Handling of 2-Trifluoromethanesulfinylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling procedures for this compound (CAS No: 17095-18-0). Given its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound are summarized below.

-

H290: May be corrosive to metals.[2]

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H402: Harmful to aquatic life.[2]

The following table summarizes the GHS classification for this compound.

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[2] |

| Specific target organ toxicity — single exposure | 3, Respiratory system | H335: May cause respiratory irritation[2] |

| Hazardous to the aquatic environment, short-term (acute) | 3 | H402: Harmful to aquatic life[2] |

Physical and Chemical Properties

Detailed physical and chemical property data for this compound is not widely available. The following table includes available information.

| Property | Value |

| CAS Number | 17095-18-0[1] |

| Molecular Formula | C₇H₆F₃NOS |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.[2]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use.

-

Wear closed-toe shoes.

-

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

Experimental Protocols: Safe Handling Procedure

The following is a general protocol for safely handling this compound in a laboratory setting.

-

Preparation:

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Have an emergency eyewash station and safety shower readily accessible.

-

Prepare all necessary equipment and reagents before handling the compound.

-

Ensure a spill kit compatible with corrosive and toxic materials is available.

-

-

Handling:

-

Don all required PPE as outlined in Section 3.

-

Conduct all manipulations of the compound within the fume hood.

-

Avoid inhalation of vapors and direct contact with skin and eyes.[2]

-

Use compatible labware (e.g., glass, PTFE). Avoid contact with metals.[2]

-

Weigh and transfer the material carefully to avoid spills.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment after use.

-

Properly label and store any unused material in a compatible, tightly sealed container.

-

Dispose of all waste (including contaminated PPE) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Emergency Procedures

In case of accidental exposure, follow these procedures immediately.

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a designated hazardous waste container.

-

Ventilate the area and decontaminate the spill site.

-

Storage and Disposal

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain.[2]

-

Contaminated materials and empty containers should be treated as hazardous waste.

-

Conclusion

This compound is a hazardous substance that poses significant risks if not handled properly. By understanding its hazards, using appropriate personal protective equipment, following safe handling procedures, and being prepared for emergencies, researchers can minimize the risks associated with this compound. Always consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety guidelines.

References

An In-Depth Technical Guide to the Solubility of 2-Trifluoromethanesulfinylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Trifluoromethanesulfinylaniline, a compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available empirical data, this document provides a comprehensive theoretical framework and outlines detailed experimental protocols for determining its solubility. The guide is intended to equip researchers with the necessary information to assess its solubility profile in various solvents, a critical parameter for its application in drug development and other research areas.

Introduction

This compound is an aromatic compound featuring a trifluoromethanesulfinyl group, which imparts unique electronic and lipophilic properties. Understanding its solubility is paramount for a range of applications, including formulation development, reaction condition optimization, and biological assays. The trifluoromethyl group is known to increase lipophilicity, which may suggest poor aqueous solubility but enhanced solubility in organic solvents. However, the presence of the aniline moiety can contribute to some degree of polarity. This guide provides a roadmap for the experimental determination of these properties.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The aromatic ring and the trifluoromethanesulfinyl group suggest that the compound is likely to be sparingly soluble in aqueous solutions and more soluble in common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | ||

| Water | Low | The hydrophobic nature of the benzene ring and the trifluoromethyl group likely dominates. |

| Buffers (pH 1-10) | Low to Moderate | The aniline group (pKa ~4-5) may become protonated at acidic pH, potentially increasing solubility. |

| Organic | ||

| Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, it is a versatile solvent for many organic molecules. |

| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent commonly used in chromatography; likely a good solvent. |

| Tetrahydrofuran (THF) | Moderate to High | A less polar ether that should effectively solvate the molecule. |

| Polar Protic | ||

| Methanol | Moderate | The hydroxyl group can interact with the aniline moiety, aiding solvation. |

| Ethanol | Moderate | Similar to methanol, but slightly less polar. |

| Non-Polar | ||

| Dichloromethane (DCM) | Moderate to High | A common solvent for organic synthesis that should readily dissolve the compound. |

| Toluene | Moderate | The aromatic nature of toluene will likely facilitate the dissolution of the aniline derivative. |

| Hexanes | Low | The high polarity of the sulfinyl and amino groups will likely limit solubility in non-polar alkanes. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to determine the equilibrium solubility of a compound in a given solvent.

-

Preparation: Prepare stock solutions of this compound in a highly soluble solvent (e.g., DMSO) for the calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time, typically 24-48 hours, to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to a calibration curve.

-

Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents and conditions.

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mM) | Method |

| Water | [Insert Data] | [Insert Data] | HPLC |

| Phosphate Buffer (pH 7.4) | [Insert Data] | [Insert Data] | HPLC |

| Dimethyl Sulfoxide (DMSO) | [Insert Data] | [Insert Data] | HPLC |

| Methanol | [Insert Data] | [Insert Data] | HPLC |

| Acetonitrile | [Insert Data] | [Insert Data] | HPLC |

| Dichloromethane | [Insert Data] | [Insert Data] | HPLC |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound's solubility influences its biological activity is crucial. The following diagram illustrates the logical relationship between solubility and key drug development stages.

Caption: Logical flow demonstrating the critical role of solubility in drug development.

Conclusion

Methodological & Application

Application Notes and Protocols: The Use of N-Sulfinylanilines in the Asymmetric Synthesis of Chiral Trifluoromethylated Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the specific reagent "2-Trifluoromethanesulfinylaniline" is not prominently featured in the chemical literature, the underlying concept of using chiral sulfinamides to direct the stereoselective synthesis of amines is a cornerstone of modern asymmetric synthesis. This document focuses on the application of N-sulfinyl imines, derived from chiral sulfinamides, in the synthesis of valuable chiral α-trifluoromethylated amines. The tert-butanesulfinyl group, in particular, serves as a highly effective and reliable chiral auxiliary, enabling the diastereoselective addition of trifluoromethyl nucleophiles to imines.[1][2] This methodology provides a robust and practical route to enantiomerically enriched trifluoromethylated amines, which are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.

The general synthetic strategy involves three key steps:

-

Formation of the N-Sulfinyl Imine: Condensation of a chiral sulfinamide (such as tert-butanesulfinamide) with an aldehyde or ketone.

-

Diastereoselective Trifluoromethylation: Nucleophilic addition of a trifluoromethylating agent to the N-sulfinyl imine.

-

Deprotection: Removal of the sulfinyl group to afford the free chiral amine.

This approach has been successfully applied to a wide range of substrates, including aromatic, aliphatic, and heterocyclic imines.[1][3]

Key Applications and Quantitative Data

The nucleophilic trifluoromethylation of N-tert-butanesulfinyl imines using trimethyl(trifluoromethyl)silane (TMSCF₃) is a highly effective method for the synthesis of chiral α-trifluoromethyl amines. The reaction typically proceeds with high yields and excellent diastereoselectivity, with the stereochemical outcome being controlled by the chiral sulfinyl group.

Table 1: Diastereoselective Trifluoromethylation of N-tert-Butanesulfinyl Imines with TMSCF₃

| Entry | Aldehyde/Ketone Precursor | N-Sulfinyl Imine Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | p-Chlorobenzaldehyde | (S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | >99:1 | 95 |

| 2 | Benzaldehyde | (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide | >99:1 | 92 |

| 3 | p-Tolualdehyde | (S,E)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide | >99:1 | 96 |

| 4 | p-Anisaldehyde | (S,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | >99:1 | 94 |

| 5 | Isovaleraldehyde | (S,E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide | 98:2 | 85 |

| 6 | Cyclohexanecarboxaldehyde | (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide | 98:2 | 88 |

Data compiled from studies on the nucleophilic trifluoromethylation of N-tert-butanesulfinyl imines.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the condensation of an aldehyde with (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine.

Materials:

-

Aldehyde (1.0 equiv)

-

(S)-tert-butanesulfinamide (1.05 equiv)

-

Anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

To a solution of the aldehyde in anhydrous DCM or THF is added (S)-tert-butanesulfinamide followed by anhydrous CuSO₄.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC, typically 12-24 hours).

-

Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure N-tert-butanesulfinyl imine.

Protocol 2: General Procedure for the Diastereoselective Trifluoromethylation of N-tert-Butanesulfinyl Imines

This protocol details the nucleophilic addition of TMSCF₃ to a chiral N-tert-butanesulfinyl imine.[3]

Materials:

-

N-tert-Butanesulfinyl imine (1.0 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)

-

Tetrabutylammonium triphenyldifluorosilicate (TBAT) (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of the N-tert-butanesulfinyl imine and TBAT in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

TMSCF₃ is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the trifluoromethylated N-tert-butanesulfinamide.

Protocol 3: General Procedure for the Deprotection of the Sulfinyl Group

This protocol describes the acidic cleavage of the N-sulfinyl group to yield the free chiral amine.

Materials:

-

Trifluoromethylated N-tert-butanesulfinamide (1.0 equiv)

-

Hydrochloric acid (HCl) in methanol or dioxane (e.g., 4 M)

-

Diethyl ether

Procedure:

-

The trifluoromethylated N-tert-butanesulfinamide is dissolved in methanol or diethyl ether.

-

A solution of HCl in methanol or dioxane is added, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate the amine hydrochloride salt, which is then collected by filtration.

-

To obtain the free amine, the hydrochloride salt is dissolved in water and basified with an aqueous solution of sodium hydroxide (NaOH), followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are then dried and concentrated.

Visualizations

Caption: Workflow for the asymmetric synthesis of chiral α-trifluoromethyl amines.

References

Application Notes and Protocols for 2-Trifluoromethanesulfinylaniline as a Trifluoromethylating Reagent

Disclaimer: Following an extensive review of scientific literature and chemical databases, no specific records, application notes, or established protocols were found for the use of "2-Trifluoromethanesulfinylaniline" as a trifluoromethylating reagent. This suggests that the compound is either highly novel and not yet documented in public literature, known under a different chemical name, or not typically employed for this chemical transformation.

The core objective of trifluoromethylating aniline and its derivatives is a well-established and critical process in the development of pharmaceuticals and advanced materials. Therefore, this document provides comprehensive application notes and protocols for the most common and effective established methods for the trifluoromethylation of anilines, which likely aligns with the intended application of the requested topic.

Application Notes: Established Methods for Trifluoromethylation of Anilines

The introduction of a trifluoromethyl (–CF3) group can significantly alter the physicochemical properties of aniline derivatives, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The primary strategies for aniline trifluoromethylation are categorized by the nature of the trifluoromethylating agent: radical, electrophilic, and nucleophilic.

Radical Trifluoromethylation

This approach is among the most widely used due to its versatility and tolerance of various functional groups. It involves the generation of a trifluoromethyl radical (•CF3) that subsequently reacts with the aniline ring.

-

Key Reagents :

-

Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent) : Typically activated by an oxidant such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈).

-

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) : Often employed in photoredox catalysis to generate the •CF₃ radical.

-

Togni's Reagents : These hypervalent iodine compounds, while formally electrophilic, can readily participate in single-electron transfer (SET) pathways to generate •CF₃ radicals.

-

Umemoto's Reagents : Sulfonium-based reagents that can also serve as sources of •CF₃ radicals under specific conditions.

-

-

Reaction Characteristics :

-

Regioselectivity : The electron-donating nature of the amino group directs the incoming •CF₃ radical primarily to the ortho and para positions. The ratio of these isomers is influenced by steric factors and reaction conditions.

-

Reaction Conditions : Modern protocols, particularly those involving photoredox catalysis, can be conducted under mild, room-temperature conditions.[1]

-

Electrophilic Trifluoromethylation

These methods utilize reagents that deliver a "CF₃⁺" equivalent to the electron-rich aniline ring. A significant challenge is the potential for N-trifluoromethylation of the aniline nitrogen.

-

Key Reagents :

-

Togni's Reagents (e.g., 1-(Trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole) : Highly effective and widely used for the direct trifluoromethylation of a broad range of nucleophiles, including anilines.

-

Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) : Powerful electrophilic trifluoromethylating agents.

-

Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻) : A more recently developed reagent with broad applicability.[2]

-

Nucleophilic Trifluoromethylation

This strategy typically involves the reaction of an aniline derivative, often pre-functionalized as a diazonium salt or an aryl halide, with a nucleophilic "CF₃⁻" source.

-

Key Reagents :

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent) : Requires activation by a fluoride source to generate the trifluoromethyl anion.

-

Copper(I) Trifluoromethyl (CuCF₃) : A key reagent in cross-coupling reactions to form C-CF₃ bonds.

-

Fluoroform (HCF₃) : Can serve as a cost-effective source of the trifluoromethyl anion when deprotonated with a strong base.

-

Quantitative Data Presentation

The following tables provide a comparative summary of reaction conditions and yields for the trifluoromethylation of aniline using various established methods.

Table 1: Radical Trifluoromethylation of Aniline

| Reagent System | Catalyst / Initiator | Solvent | Temperature | Time (h) | Yield (%) |

| CF₃SO₂Na / TBHP | None | CH₃CN / H₂O | 60°C | 12 | 75 |

| CF₃SO₂Cl / Ru(phen)₃Cl₂ | Visible Light | CH₃CN | Room Temp. | 24 | 94[1] |

| Togni's Reagent / Ni(acac)₂ | None | DCE | 80°C | 16 | 70 |

Table 2: Electrophilic and Nucleophilic Trifluoromethylation of Aniline Derivatives

| Substrate | Reagent System | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| Aniline | Togni's Reagent | None | CH₂Cl₂ | Room Temp. | 4 | 68 |

| Aniline Diazonium Salt | HCF₃ / KOtBu | None | DMF | 0°C to RT | 2 | 78 |

| 4-Iodoaniline | CuCF₃ | None | DMF | 100°C | 4 | 85 |

Experimental Protocols

Protocol 1: Radical Trifluoromethylation of Aniline using CF₃SO₂Na (Langlois' Reagent)

This protocol describes a general procedure for the radical trifluoromethylation of aniline.

Materials:

-

Aniline

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na)

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 mmol) and sodium trifluoromethanesulfinate (2.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL total volume).

-

Stir the solution at room temperature until all solids are dissolved.

-

Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture.

-

Heat the flask to 60°C and allow the reaction to proceed for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate the trifluoromethylated aniline isomers.

Visualizations

General Experimental Workflow

Caption: A generalized workflow for the trifluoromethylation of aniline.

Simplified Radical Trifluoromethylation Pathway

Caption: A simplified diagram of the radical trifluoromethylation pathway.

References

Application Notes and Protocols for Reactions of 2-Trifluoromethanesulfinylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 2-Trifluoromethanesulfinylaniline, a versatile building block in medicinal chemistry and drug discovery. The trifluoromethanesulfinyl group imparts unique electronic properties and can influence the pharmacokinetic profile of drug candidates. The following protocols are representative methodologies for the functionalization of this aniline derivative.

Electrophilic Aromatic Substitution: Halogenation

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aniline derivatives. The amino group is a strong activating and ortho, para-directing group, while the trifluoromethanesulfinyl group is anticipated to be a deactivating and meta-directing group. The regiochemical outcome of the reaction will depend on the specific reagents and conditions employed. The following protocol describes a general procedure for the bromination of an aniline derivative.

Experimental Protocol: Bromination of this compound

Objective: To introduce a bromine atom onto the aromatic ring of this compound for further diversification.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1–0.5 M) in a round-bottom flask, add N-Bromosuccinimide (1.0–1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2–16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired brominated product.

Data Presentation:

| Parameter | Value/Range | Notes |

| Starting Material | This compound | 1.0 eq |

| Reagent | N-Bromosuccinimide (NBS) | 1.0–1.2 eq |

| Solvent | Anhydrous Acetonitrile | 0.1–0.5 M |

| Temperature | 0 °C to room temperature | Gradual warming |

| Reaction Time | 2–16 hours | Monitor by TLC/LC-MS |

| Work-up | Aqueous Na₂S₂O₃, NaHCO₃, Brine | Standard extractive work-up |

| Purification | Silica Gel Chromatography | Eluent to be optimized |

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic ring into a wide range of other functional groups via a diazonium salt intermediate. This is particularly useful for introducing functionalities that are not accessible through direct substitution.

Experimental Protocol: Conversion of this compound to 2-Chloro-1-(trifluoromethanesulfinyl)benzene

Objective: To replace the amino group of this compound with a chlorine atom.

Materials:

-

This compound

-